molecular formula C8H6N2O B13863167 3-Oxo-2-pyridin-4-ylpropanenitrile

3-Oxo-2-pyridin-4-ylpropanenitrile

Cat. No.: B13863167
M. Wt: 146.15 g/mol
InChI Key: UUPUFTYXOHZJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-2-pyridin-4-ylpropanenitrile is a nitrile-containing organic compound characterized by a ketone group adjacent to a pyridine ring. Its molecular formula is C₉H₆N₂O, with a molecular weight of 158.16 g/mol (estimated from structural analogs in ). The pyridine moiety confers aromaticity and basicity, while the nitrile group enhances electrophilicity, making it reactive in nucleophilic additions.

Properties

IUPAC Name

3-oxo-2-pyridin-4-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-8(6-11)7-1-3-10-4-2-7/h1-4,6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPUFTYXOHZJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 3-Oxo-2-pyridin-4-ylpropanenitrile are influenced by substituents on the pyridine ring or adjacent groups. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features
3-Oxo-2-pyridin-4-ylpropanenitrile C₉H₆N₂O Parent compound 158.16 Pyridine ring, nitrile group; baseline reactivity and polarity
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile C₁₄H₉FN₂O Fluorophenyl at C3 240.23 Enhanced lipophilicity; potential improved blood-brain barrier penetration
2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile C₁₄H₉ClN₂O Chlorophenyl at C2, pyridin-3-yl 256.69 Increased electrophilicity; higher metabolic stability
3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propanenitrile C₁₂H₁₄N₄O Piperazine ring substitution 230.27 Improved solubility in polar solvents; potential CNS activity
3-Oxo-2-pyrazin-2-ylpropanenitrile C₇H₅N₃O Pyrazine instead of pyridine 147.14 Greater electron deficiency; altered binding affinity

Physicochemical Properties

  • Lipophilicity : Chlorophenyl and fluorophenyl derivatives exhibit higher logP values (e.g., 2.71 for the fluorophenyl analog) compared to the parent compound, enhancing membrane permeability .
  • Solubility : Piperazine-containing analogs (e.g., C₁₂H₁₄N₄O) show improved aqueous solubility due to the basic nitrogen in piperazine, whereas nitrile groups reduce solubility in polar solvents .
  • Reactivity : Pyrazine analogs are more electrophilic due to the electron-deficient heterocycle, favoring reactions like Michael additions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.